6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of bis(1,5-cyclooctadiene)nickel(0) with bis(dicyclohexylphosphino)methane in toluene under an inert atmosphere at 150°C for 24 hours using Schlenk techniques and a sealed tube.
Step 2: The intermediate product is then reacted with toluene and N,N-dimethylformamide at 90°C for 4 hours under an inert atmosphere using Schlenk techniques and a sealed tube.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene ring or the dioxazaborocane ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield boronic acids, while reduction can produce borane derivatives
Scientific Research Applications
6-Methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The boron atom in the dioxazaborocane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, making it a valuable tool for studying and manipulating biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole
Uniqueness
6-Methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione stands out due to its unique boron-containing dioxazaborocane ring system. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. Its ability to form stable complexes with biomolecules and its versatility in various chemical reactions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHWCMVMTLVGRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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